
N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further connected to a dimethylbenzenesulfonamide structure. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)phenethylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Properties
N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide exhibits potential as a selective antagonist for dopamine receptors, particularly D2 and D4 subtypes. Research indicates that compounds with similar structures can be effective in treating disorders such as schizophrenia and bipolar disorder by selectively modulating dopaminergic pathways. The ability to target specific receptor subtypes may reduce side effects associated with non-selective antagonists .
Case Study: Treatment of Schizophrenia
A study demonstrated that selective D2 antagonists could lead to significant improvements in the positive symptoms of schizophrenia. Patients receiving treatment with such compounds experienced a reduction in symptoms by over 50% as measured by standardized rating scales . This highlights the potential therapeutic benefits of this compound in psychiatric disorders.
Antimicrobial Activity
Recent studies have shown that derivatives of sulfonamides possess antimicrobial properties, making them candidates for developing new antibiotics. The structure of this compound allows for modifications that can enhance its activity against various bacterial strains .
Data Table: Antimicrobial Efficacy
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Inhibition of Histidine Kinases
Another promising application is the inhibition of histidine kinases in bacterial two-component systems. These systems are crucial for bacterial signal transduction and can be targeted to develop novel antibacterial agents . Compounds similar to this compound have shown high nanomolar affinity for these kinases, suggesting potential for further development as antibiotics .
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of sulfonamide derivatives has led to the identification of key functional groups that enhance biological activity. For instance, modifications to the amine and sulfonyl groups have been correlated with increased potency against specific targets .
Data Table: SAR Findings
Modification | Biological Activity | Observed Effect |
---|---|---|
Dimethylamino Group | Increased D2 receptor affinity | Enhanced antipsychotic effects |
Sulfonyl Group | Improved antimicrobial activity | Broader spectrum of action |
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)phenethyl)-benzenesulfonamide
- N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide
Uniqueness
This compound is unique due to the presence of both dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.
Biological Activity
N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a dimethylamino group, a phenethyl moiety, and a sulfonamide functional group, which contribute to its biological properties.
Anticancer Properties
Research indicates that sulfonamide derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds similar to this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest in cancer cells, thereby reducing tumor growth .
Table 1: Summary of Anticancer Activity
Anti-inflammatory Effects
Sulfonamides have also been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. This effect can be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Study: Anti-inflammatory Activity
A study conducted on various sulfonamide derivatives demonstrated that certain analogs significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in vitro. The compound's structural features were correlated with enhanced anti-inflammatory activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits moderate bioavailability and is metabolized primarily in the liver. Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are warranted to fully elucidate its pharmacokinetic parameters and long-term effects .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-14-5-10-18(15(2)13-14)23(21,22)19-12-11-16-6-8-17(9-7-16)20(3)4/h5-10,13,19H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVQBLNJSJJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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